Cas no 2098138-82-8 (2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine)

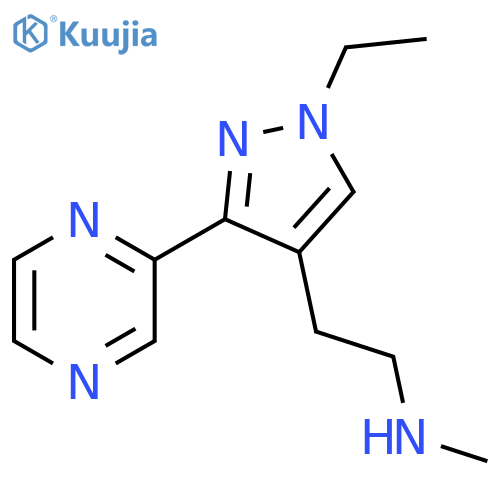

2098138-82-8 structure

商品名:2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2098138-82-8

- AKOS026724315

- 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine

- F2198-5579

- 2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)-N-methylethanamine

-

- インチ: 1S/C12H17N5/c1-3-17-9-10(4-5-13-2)12(16-17)11-8-14-6-7-15-11/h6-9,13H,3-5H2,1-2H3

- InChIKey: IGFRRFMLXFPRFF-UHFFFAOYSA-N

- ほほえんだ: N1(CC)C=C(C(C2C=NC=CN=2)=N1)CCNC

計算された属性

- せいみつぶんしりょう: 231.14839556g/mol

- どういたいしつりょう: 231.14839556g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 55.6Ų

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2198-5579-0.25g |

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |

2098138-82-8 | 95%+ | 0.25g |

$716.0 | 2023-09-06 | |

| Life Chemicals | F2198-5579-5g |

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |

2098138-82-8 | 95%+ | 5g |

$2382.0 | 2023-09-06 | |

| Life Chemicals | F2198-5579-10g |

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |

2098138-82-8 | 95%+ | 10g |

$3335.0 | 2023-09-06 | |

| Life Chemicals | F2198-5579-2.5g |

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |

2098138-82-8 | 95%+ | 2.5g |

$1588.0 | 2023-09-06 | |

| TRC | E163981-1g |

2-(1-ethyl-3-(pyrazin-2-yl)-1h-pyrazol-4-yl)-n-methylethan-1-amine |

2098138-82-8 | 1g |

$ 1135.00 | 2022-06-05 | ||

| TRC | E163981-100mg |

2-(1-ethyl-3-(pyrazin-2-yl)-1h-pyrazol-4-yl)-n-methylethan-1-amine |

2098138-82-8 | 100mg |

$ 210.00 | 2022-06-05 | ||

| TRC | E163981-500mg |

2-(1-ethyl-3-(pyrazin-2-yl)-1h-pyrazol-4-yl)-n-methylethan-1-amine |

2098138-82-8 | 500mg |

$ 750.00 | 2022-06-05 | ||

| Life Chemicals | F2198-5579-0.5g |

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |

2098138-82-8 | 95%+ | 0.5g |

$754.0 | 2023-09-06 | |

| Life Chemicals | F2198-5579-1g |

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine |

2098138-82-8 | 95%+ | 1g |

$794.0 | 2023-09-06 |

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine 関連文献

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

2098138-82-8 (2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬